molecular formula C12H16Cl2F2N6 B2634046 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride CAS No. 2319835-97-5

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride

Cat. No.: B2634046
CAS No.: 2319835-97-5
M. Wt: 353.2
InChI Key: PJRBZVNGNIKCQU-UHFFFAOYSA-N
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Description

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. It is characterized by the presence of a piperazine ring substituted with a 3,4-difluorophenyl group and a tetrazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment to Piperazine: The resulting tetrazole derivative is then reacted with piperazine under controlled conditions to form the desired compound.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the tetrazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols, under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)piperazine: A related compound with similar structural features but lacking the tetrazole moiety.

    1-(2,4-Difluorophenyl)piperazine: Another similar compound with a different substitution pattern on the phenyl ring.

    3,3-Difluoropiperidine: A structurally related compound with a piperidine ring instead of piperazine.

Uniqueness

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride is unique due to the presence of both the tetrazole and piperazine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N6.2ClH/c13-10-2-1-9(7-11(10)14)20-12(16-17-18-20)8-19-5-3-15-4-6-19;;/h1-2,7,15H,3-6,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRBZVNGNIKCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NN=NN2C3=CC(=C(C=C3)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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